Cas no 49628-52-6 (Pentanoic acid,2-bromo-4-methyl-)

Pentanoic acid,2-bromo-4-methyl- structure
49628-52-6 structure
Product Name:Pentanoic acid,2-bromo-4-methyl-
Numero CAS:49628-52-6
MF:C6H11BrO2
MW:195.054341554642
CID:333551
PubChem ID:142681
Update Time:2025-04-19

Pentanoic acid,2-bromo-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentanoic acid,2-bromo-4-methyl-
    • 2-Bromo-4-methylpentanoic acid
    • ACEFYLLINE PIPERAZINE
    • (R,S)-2-bromo-4-methylpentanoic acid
    • 2(R)-bromo-4-methylpentanoic acid
    • 2-Brom-4-methylpentan
    • 2-Brom-4-methyl-pentan
    • 2-bromo-4-methyl-pentane
    • 2-bromo-4-methyl-pentanoic acid
    • 4-Brom-2-methyl-pentan
    • 4-bromo-2-methylpentane
    • 4-Methyl-2-brompentan
    • 4-Methyl-2-pentylbromid
    • AC1L3TEA
    • AC1Q247X
    • EINECS 250-123-0
    • Pentane, 2-bromo-4-methyl-
    • SBB007950
    • Pentanoicacid, 2-bromo-4-methyl-, (?à)-
    • (?à)-2-Bromoisocapronic acid
    • (?à)-a-Bromoisohexanoic acid
    • 2-Bromoisocaproic acid
    • dl-a-Bromo-g-methylvalericacid
    • dl-a-Bromoisocaproic acid
    • a-Bromo-g-methylvaleric acid
    • a-Bromoisocaproic acid
    • 2-bromo-4-methylpentanoicacid
    • Pentanoic acid, 2-bromo-4-methyl-
    • DTXSID30964308
    • Bromisocapronsaure
    • 2-bromo-4-methyl-valeric acid
    • A872778
    • FT-0655379
    • (2R)-2-Bromo-4-methylpentanoic acid; (R)-2-Bromo-4-methylpentanoic acid; D-alpha-Bromo-gamma-methylvaleric acid; D-alpha-Bromoisocaproic acid
    • SCHEMBL489804
    • FT-0710746
    • SY074693
    • CS-W021616
    • 42990-24-9
    • FT-0694098
    • SB37172
    • AKOS006275075
    • 49628-52-6
    • MFCD00211265
    • NNFDHJQLIFECSR-UHFFFAOYSA-N
    • MFCD00039606
    • Valeric acid, 2-bromo-4-methyl-,
    • SY114157
    • alpha-bromoisocaproic acid
    • Pentanoic acid, 2-bromo-4-methyl-, (R)-
    • A827778
    • DS-1549
    • EN300-207799
    • Inchi: 1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
    • Chiave InChI: NNFDHJQLIFECSR-UHFFFAOYSA-N
    • Sorrisi: BrC(C(=O)O)CC(C)C

Proprietà calcolate

  • Massa esatta: 193.99423
  • Massa monoisotopica: 193.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • PSA: 37.3
  • Solubilità: Non disponibile
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.